
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-isopropylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-isopropylphenyl)acetamide, also known as SNC80, is a selective agonist of the delta-opioid receptor. This compound has been extensively studied for its potential therapeutic applications in pain management and addiction treatment.
作用机制
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-isopropylphenyl)acetamide acts as a selective agonist of the delta-opioid receptor, which is a G protein-coupled receptor. Upon activation, the delta-opioid receptor activates a signaling cascade that ultimately leads to the modulation of pain and reward pathways. This compound has been shown to produce analgesic effects by reducing the release of neurotransmitters involved in pain signaling, such as substance P and glutamate. It has also been shown to reduce drug-seeking behavior by reducing the release of dopamine in the mesolimbic reward pathway.
Biochemical and Physiological Effects
This compound has been shown to produce a range of biochemical and physiological effects. It has been shown to produce analgesic effects in animal models of acute and chronic pain. It has also been shown to reduce drug-seeking behavior in animal models of addiction. This compound has been shown to reduce the release of neurotransmitters involved in pain signaling, such as substance P and glutamate. It has also been shown to reduce the release of dopamine in the mesolimbic reward pathway.
实验室实验的优点和局限性
One advantage of using 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-isopropylphenyl)acetamide in lab experiments is its selectivity for the delta-opioid receptor. This allows for more precise modulation of pain and reward pathways compared to non-selective opioid agonists. However, this compound has a relatively low potency compared to other delta-opioid receptor agonists, which can limit its effectiveness in some experiments. Additionally, the synthesis of this compound is relatively complex and low-yielding, which can limit its availability for lab experiments.
未来方向
There are several potential future directions for the study of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-isopropylphenyl)acetamide. One area of research is the development of more potent and selective delta-opioid receptor agonists. This could lead to more effective pain management and addiction treatment options. Another area of research is the development of novel delivery methods for this compound, such as transdermal patches or implantable devices. This could improve the convenience and efficacy of this compound-based therapies. Finally, there is a need for more clinical studies to evaluate the safety and efficacy of this compound in humans.
合成方法
The synthesis of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-isopropylphenyl)acetamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 4-isopropylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2,3-dihydro-1H-isoquinoline to form the amide bond. The final step involves the reduction of the nitro group in the resulting compound to form this compound. The overall yield of this synthesis method is around 20%.
科学研究应用
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-isopropylphenyl)acetamide has been extensively studied for its potential therapeutic applications in pain management and addiction treatment. It has been shown to be a potent and selective agonist of the delta-opioid receptor, which is involved in the modulation of pain and reward pathways. This compound has been shown to produce analgesic effects in animal models of acute and chronic pain. It has also been shown to reduce drug-seeking behavior in animal models of addiction.
属性
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-15(2)16-7-9-19(10-8-16)21-20(23)14-22-12-11-17-5-3-4-6-18(17)13-22/h3-10,15H,11-14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAVDRIOGGOICW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-ethoxy-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5782806.png)
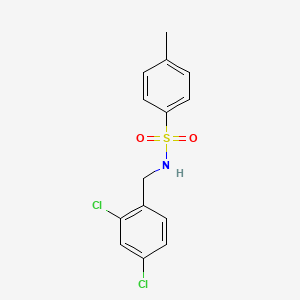
![N-[3-(isobutyrylamino)phenyl]-3-phenylacrylamide](/img/structure/B5782820.png)
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(3-nitrobenzylidene)propanohydrazide](/img/structure/B5782824.png)
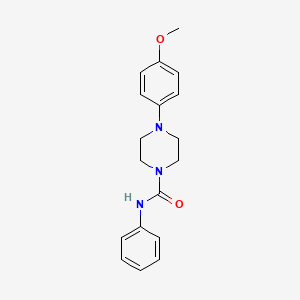
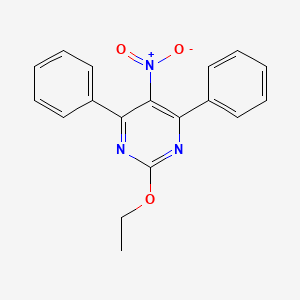
![2-(4-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5782833.png)

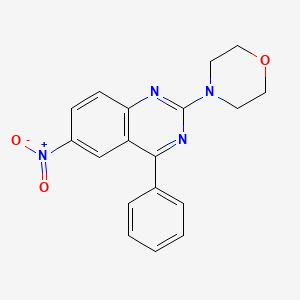
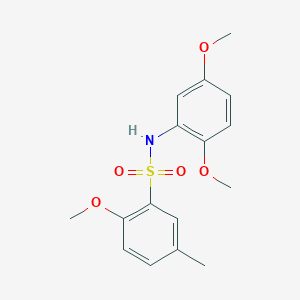
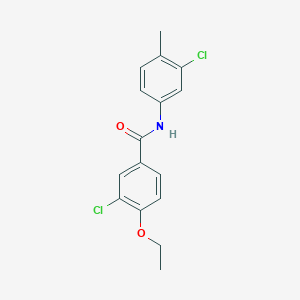

![(2-chlorophenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5782903.png)